Sodium 2-methyl-1H-pyrrole-3-carboxylate
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Overview
Description
Sodium 2-methyl-1H-pyrrole-3-carboxylate is a chemical compound belonging to the pyrrole family. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom. This particular compound is a sodium salt derivative of 2-methyl-1H-pyrrole-3-carboxylic acid, which is known for its diverse applications in various fields of science and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium 2-methyl-1H-pyrrole-3-carboxylate typically involves the reaction of 2-methyl-1H-pyrrole-3-carboxylic acid with a sodium base, such as sodium hydroxide. The reaction is carried out in an aqueous medium, where the carboxylic acid group is deprotonated by the sodium hydroxide, forming the sodium salt. The reaction can be represented as follows:
2-methyl-1H-pyrrole-3-carboxylic acid+NaOH→Sodium 2-methyl-1H-pyrrole-3-carboxylate+H2O
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Sodium 2-methyl-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can convert it into different reduced forms of pyrrole.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides and sulfonyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrole-3-carboxylic acid derivatives, while reduction could produce various reduced pyrrole compounds.
Scientific Research Applications
Sodium 2-methyl-1H-pyrrole-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of sodium 2-methyl-1H-pyrrole-3-carboxylate involves its interaction with various molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with metal ions and its participation in redox reactions. These interactions can influence cellular processes and biochemical pathways, leading to its observed biological activities.
Comparison with Similar Compounds
Similar Compounds
- Methyl 1-acetyl-1H-pyrrole-3-carboxylate
- Methyl 1H-pyrrole-2-carboxylate
- 2-methyl-1H-pyrrole-3-carboxylic acid
Uniqueness
Sodium 2-methyl-1H-pyrrole-3-carboxylate is unique due to its sodium salt form, which enhances its solubility in water and makes it more suitable for certain applications compared to its non-sodium counterparts. Its specific structure and reactivity also make it a valuable compound in various synthetic and industrial processes.
Properties
Molecular Formula |
C6H6NNaO2 |
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Molecular Weight |
147.11 g/mol |
IUPAC Name |
sodium;2-methyl-1H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C6H7NO2.Na/c1-4-5(6(8)9)2-3-7-4;/h2-3,7H,1H3,(H,8,9);/q;+1/p-1 |
InChI Key |
MILRLMNHPDXKFQ-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C(C=CN1)C(=O)[O-].[Na+] |
Origin of Product |
United States |
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